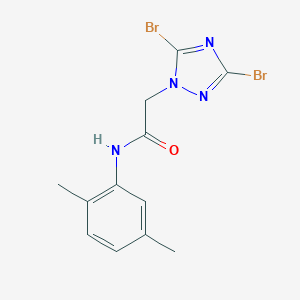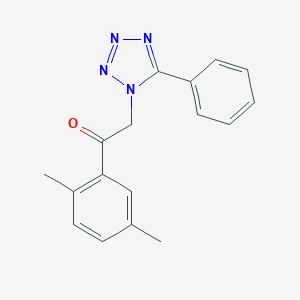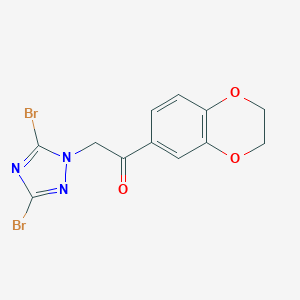
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in signaling pathways involved in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been linked to various types of cancer, making EGFR inhibitors a promising target for cancer therapy.
Mécanisme D'action
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a reversible inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups from ATP to the tyrosine residues of EGFR. This inhibits the autophosphorylation of EGFR and downstream signaling pathways, leading to decreased cell proliferation and survival.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have potent anti-proliferative effects on cancer cells both in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells by inhibiting EGFR-mediated signaling pathways. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a well-characterized EGFR inhibitor that has been extensively studied in vitro and in vivo. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has high potency and selectivity for EGFR, making it a useful tool compound for studying the role of EGFR in various biological processes. However, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has some limitations as a research tool. It is a reversible inhibitor and its effects may be transient, requiring continuous treatment to maintain inhibition. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide may have off-target effects on other kinases, which should be taken into consideration when interpreting experimental results.
Orientations Futures
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has shown promising results as a therapeutic agent for cancer treatment. However, its clinical application has been limited by the development of resistance and toxicity. Future research should focus on developing more potent and selective EGFR inhibitors that can overcome resistance and reduce toxicity. In addition, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may improve treatment outcomes. Finally, the identification of biomarkers that can predict response to EGFR inhibitors may help to personalize cancer therapy and improve patient outcomes.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multi-step process starting from 3,4-dichloroaniline and 4-oxo-3(4H)-quinazoline. The first step involves the protection of the amino group of 3,4-dichloroaniline with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 4-oxo-3(4H)-quinazoline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired product, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. The crude product can be purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and head and neck cancer. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is also effective in blocking EGFR-mediated signaling pathways, leading to apoptosis and cell cycle arrest. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been used as a tool compound in research to investigate the role of EGFR in various biological processes.
Propriétés
Formule moléculaire |
C17H13Cl2N3O2 |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-6-5-11(9-14(13)19)21-16(23)7-8-22-10-20-15-4-2-1-3-12(15)17(22)24/h1-6,9-10H,7-8H2,(H,21,23) |
Clé InChI |
AEJLIBFPRXTDDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)